molecular formula C16H20O5 B13432307 1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate

1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate

Cat. No.: B13432307
M. Wt: 292.33 g/mol
InChI Key: YASBOZQAHGDANA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate typically involves the esterification of terephthalic acid with 2-ethyl-5-oxohexanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include terephthalic acid derivatives and various substituted esters .

Scientific Research Applications

1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate involves its hydrolysis to terephthalic acid and 2-ethyl-5-oxohexanol. These metabolites can interact with various molecular targets and pathways in biological systems. The ester linkage in the compound is susceptible to hydrolysis by esterases, leading to the release of the active metabolites .

Comparison with Similar Compounds

1-(2-Ethyl-5-oxohexyl)hydrogen 1,4-Benzenedicarboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester linkage and the presence of the 2-ethyl-5-oxohexyl group, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

4-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid

InChI

InChI=1S/C16H20O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,12H,3-5,10H2,1-2H3,(H,18,19)

InChI Key

YASBOZQAHGDANA-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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